{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling of the Pyrazole Rings: The two pyrazole rings are coupled through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed on the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The pyrazole rings can interact with enzymes or receptors through hydrogen bonding and π-π interactions, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole
- 1-methyl-1H-pyrazole
- 1-(2-chloroethyl)-1H-pyrazole
- 1-(2-bromoethyl)-1H-pyrazole
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its dual pyrazole structure and the presence of both fluoroethyl and methyl substituents. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-10(2-5-14-16)8-13-9-11-3-6-15-17(11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
QROSGUPISRDTHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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